O-Methylhydroxylamine hydrochloride

Descripción general

Descripción

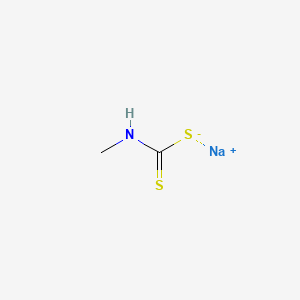

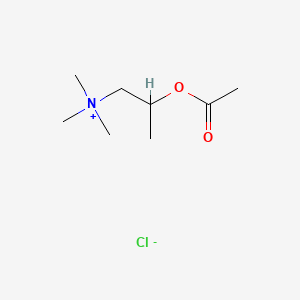

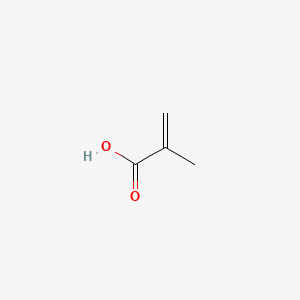

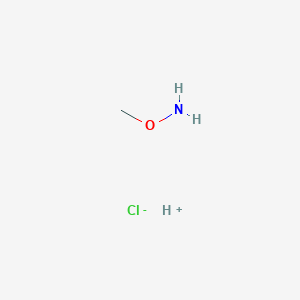

O-Methylhydroxylamine hydrochloride, also known as Methoxyamine hydrochloride or Methoxylamine hydrochloride, is a derivative of hydroxylamine where the hydroxyl hydrogen is replaced by a methyl group . It is an off-white crystalline solid .

Synthesis Analysis

Methoxyamine is prepared via O-alkylation of hydroxylamine derivatives. For example, it is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .Molecular Structure Analysis

The molecular formula of O-Methylhydroxylamine hydrochloride is CH5NO.HCl . It can be viewed as a derivative of methanol with the hydroxyl hydrogen replaced by an amino group .Chemical Reactions Analysis

In aqueous solution, O-Methylhydroxylamine hydrochloride behaves as an acid. It is generally soluble in water. The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . It is used as a reagent for the preparation of O-methyl oximes .Physical And Chemical Properties Analysis

O-Methylhydroxylamine hydrochloride is an off-white crystalline solid that is water-soluble . It is probably combustible, and its flash point data are not available .Aplicaciones Científicas De Investigación

Color Photography and Film Development

O-Methylhydroxylamine hydrochloride is used in color photography and film development processes. It serves as a reagent in the printing and washing stages, contributing to the quality and stability of the final photographic product .

Organic Synthesis

In organic synthesis, this chemical is utilized as a reducing agent to prepare oximes. Oximes are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

DNA Damage Studies

This compound binds to apurinic/apyrimidinic (AP) DNA damage sites and inhibits base excision repair (BER). This action may increase DNA strand breaks and apoptosis, making it useful for studying DNA repair mechanisms and developing cancer therapies .

Synthon for NH2+

O-Methylhydroxylamine hydrochloride is used as a synthon for NH2+, which is essential in various chemical reactions, including the synthesis of pharmaceuticals and other nitrogen-containing compounds .

Functional Dyes and Herbicides

It is widely used in the synthesis of functional dyes, low-toxin farm chemicals, and new herbicides, showcasing its versatility in different chemical production processes .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

O-methylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO.ClH/c1-3-2;/h2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXVOSBNFZWHBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO.ClH, CH6ClNO | |

| Record name | O-METHYLHYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67-62-9 (Parent) | |

| Record name | Methoxyamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9025615 | |

| Record name | O-Methylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-methylhydroxylamine hydrochloride appears as off-white crystals. (NTP, 1992), Off-white solid; [CAMEO] Colorless hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | O-METHYLHYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxyamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | O-METHYLHYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

O-Methylhydroxylamine hydrochloride | |

CAS RN |

593-56-6 | |

| Record name | O-METHYLHYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-Methylhydroxylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxylamine, O-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | O-Methylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxyammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/203546OLMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

300 to 304 °F (decomposes) (NTP, 1992) | |

| Record name | O-METHYLHYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of O-Methylhydroxylamine hydrochloride in organic synthesis?

A1: O-Methylhydroxylamine hydrochloride is a versatile reagent in organic synthesis, primarily used for the protection of carbonyl groups. It readily reacts with aldehydes and ketones to form the corresponding methoximes. [, , , , , ] This derivatization is particularly useful in multi-step synthesis where selective protection and deprotection of carbonyl groups are crucial. For example, it has been used in the synthesis of kresoxim-methyl, a fungicide, by reacting with methyl 2(2-methylphenoxymethyl) phenylglyoxylate. [] Additionally, it has proven useful in synthesizing N-substituted 1,2-benzisothiazolin-3-ones from N,N′-disubstituted 2,2′-dithiodibenzamides. [, ]

Q2: How does O-Methylhydroxylamine hydrochloride facilitate the analysis of polar organic species in aerosol samples?

A2: O-Methylhydroxylamine hydrochloride plays a crucial role in a multi-step derivatization method for analyzing polar organic compounds in atmospheric aerosols using GC/MS. [] It reacts with carbonyl groups in compounds like aldehydes and ketones present in the aerosol sample to form volatile and thermally stable methoxime derivatives. These derivatives can then be analyzed via GC/MS, offering valuable insights into the composition of atmospheric aerosols.

Q3: Are there instances where O-Methylhydroxylamine hydrochloride exhibits selectivity in forming methoximes?

A3: Yes, studies have shown that O-Methylhydroxylamine hydrochloride can demonstrate selectivity in forming methoximes. For example, in the reaction with 6-methoxy-2-[(1′-methyl-2′,5′-dioxocyclopentyl)-methyl]-3,4-dihydronaphthalen-1(2H)-one, it preferentially forms the (E)-2′-O-methyloxime, showcasing selectivity for one specific carbonyl group. []

Q4: How is O-Methylhydroxylamine hydrochloride employed in analytical chemistry?

A4: Beyond its use in derivatization for GC/MS analysis, O-Methylhydroxylamine hydrochloride finds application in determining specific compounds. For instance, a HPLC method with UV detection at 242 nm utilizes this compound for quantifying O-Methylhydroxylamine hydrochloride itself. [] Additionally, it plays a crucial role in an isotope dilution assay coupled with GC/MS to determine the presence of specific prostanoids in urine. []

Q5: Can you provide details on the structural properties of O-Methylhydroxylamine hydrochloride?

A5: O-Methylhydroxylamine hydrochloride, with a molecular formula of CH6ClNO and a molecular weight of 81.52 g/mol, is a reagent frequently used in organic chemistry. While specific spectroscopic data hasn't been detailed in the provided abstracts, this compound is typically characterized using techniques like NMR spectroscopy and mass spectrometry.

Q6: Has the interaction of O-Methylhydroxylamine hydrochloride with cellulose been explored?

A6: Research has investigated the reaction between O-Methylhydroxylamine hydrochloride and cellulose trinitrate in pyridine. [] The study highlights that this reaction leads to the partial denitration of cellulose trinitrate, resulting in the substitution of nitrate groups with methyloxime groups. Interestingly, the use of O-Methylhydroxylamine hydrochloride, in contrast to hydroxylamine, resulted in the absence of gas evolution during the reaction.

Q7: Have there been studies focusing on the computational chemistry aspects of O-Methylhydroxylamine hydrochloride?

A7: Yes, computational chemistry has been employed to study O-Methylhydroxylamine hydrochloride and its derivatives. Notably, studies have used calculations to investigate tautomerism in 1,4-bis[methoxyamino]anthracene-9,10-diones and their reduced forms, with O-Methylhydroxylamine hydrochloride serving as a key reagent in their synthesis. [] These studies contribute to understanding the stability and reactivity of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.